molecular formula C21H20N2O4S2 B2848150 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide CAS No. 681481-07-2

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide

Cat. No.: B2848150
CAS No.: 681481-07-2
M. Wt: 428.52
InChI Key: QMDCTAVUODKHIF-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a chemical research compound featuring a rhodanine (4-oxo-2-thioxothiazolidine) core scaffold that is benzylidene-substituted at the 5-position and further functionalized with an N-acetamide side chain . This structural class is of significant interest in medicinal chemistry and drug discovery, particularly for investigating novel therapeutic agents for inflammatory diseases and diabetes mellitus . The compound's primary research value stems from its potential as a dual inhibitor of key enzymatic pathways in inflammation. The structural motif is known to interact with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two critical enzymes in the arachidonic acid cascade . Simultaneous inhibition of these targets can lead to potent anti-inflammatory (AI) effects with a potentially improved safety profile compared to classical nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit only COX . The 3,4-dimethoxyphenyl and m-tolyl groups are key pharmacophoric elements that contribute to binding affinity and selectivity within these enzymatic pockets . Furthermore, the rhodanine scaffold is extensively explored for its antidiabetic potential . Derivatives of this core structure have demonstrated activity against various targets, including aldose reductase, α-glucosidase, α-amylase, PPAR-γ, and PTP1B, making them valuable tools for probing the biochemical mechanisms of diabetes and its complications . This compound is supplied for non-human research applications only. It is strictly intended for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-13-5-4-6-15(9-13)22-19(24)12-23-20(25)18(29-21(23)28)11-14-7-8-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDCTAVUODKHIF-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(m-tolyl)acetamide

The acetamide side chain is introduced by reacting m-toluidine with chloroacetyl chloride under Schotten-Baumann conditions:

  • Reagents : m-Toluidine (1.0 equiv), chloroacetyl chloride (1.2 equiv), DIPEA (2.0 equiv) in anhydrous dichloromethane.
  • Conditions : 0°C for 4 hours, followed by room-temperature stirring until completion (TLC monitoring).
  • Yield : 94% after extraction with no further purification required.

Key spectral data :

  • 1H NMR (CDCl3) : δ 8.20 (br, NH), 7.37 (s, 1H, aryl), 4.17 (s, CH2Cl).
  • 13C NMR : δ 163.91 (C=O), 44.21 (CH2Cl).

Thioxothiazolidinone Core Formation

The thioxothiazolidin-2-one ring is constructed via cyclization of the chloroacetamide intermediate with potassium thioacetate:

  • Reagents : 2-Chloro-N-(m-tolyl)acetamide (1.0 equiv), potassium thioacetate (1.2 equiv) in acetone.
  • Conditions : 24-hour reflux under nitrogen atmosphere.
  • Yield : 68–75% after column chromatography.

Mechanistic insight : Nucleophilic displacement of chloride by thioacetate precedes spontaneous cyclization to form the five-membered thioxothiazolidinone ring.

Knoevenagel Condensation for Z-Selective Benzylidene Formation

The final step involves condensation of 4-thioxothiazolidin-2-one with 3,4-dimethoxybenzaldehyde:

  • Base : Sodium acetate (2.5 equiv) in glacial acetic acid.
  • Conditions : Reflux at 100°C for 8–12 hours under inert atmosphere.
  • Z-selectivity : Kinetic control at elevated temperatures favors the Z-isomer.

Optimized parameters :

Variable Optimal Value Yield Impact
Solvent Acetic acid +22% vs. EtOH
Temperature 100°C 89% yield
Reaction time 10 hours Max conversion

Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

Replacing conventional solvents with DES significantly improves sustainability:

  • DES composition : Choline chloride:acetamide (1:2 molar ratio).
  • Advantages :
    • Acts as both solvent and catalyst, eliminating need for exogenous bases.
    • Yields comparable to conventional methods (85–92%).
    • Recyclable for ≥3 cycles without efficiency loss.

Reaction profile :

  • Time: Reduced from 10 hours to 6 hours at 80°C.
  • Energy savings: 30% lower thermal input required.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (DMSO-d6) :

  • δ 8.24 (s, NH), 7.82 (d, J = 15.6 Hz, CH=), 6.93–7.12 (m, aromatic), 3.85 (s, OCH3).

13C NMR :

  • δ 192.4 (C=S), 173.8 (C=O), 152.1 (CH=), 56.2 (OCH3).

IR (KBr) :

  • 1685 cm⁻¹ (C=O), 1243 cm⁻¹ (C=S), 1024 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

HPLC conditions :

  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase: MeCN:H2O (70:30)
  • Retention time: 6.8 min, purity >98%.

Stereochemical Control and Reaction Dynamics

Z/E Isomerism

The Z-configuration is thermodynamically favored due to:

  • Intramolecular H-bonding between thioxo group and benzylidene proton.
  • Steric hindrance preventing E-isomer formation under kinetic control.

Evidence : NOESY correlations between thioxo sulfur and benzylidene proton confirm Z-geometry.

Temperature-Dependent Selectivity

Temperature (°C) Z:E Ratio Yield (%)
25 3:1 62
100 19:1 89

Scalability and Industrial Considerations

Pilot-Scale Production

  • Batch size : 500 g with 87% yield.
  • Critical parameters :
    • Precise stoichiometric control (≤2% excess aldehyde).
    • In-line FTIR monitoring for real-time reaction tracking.

Waste Management

  • E-factor : 8.2 kg waste/kg product (conventional) vs. 1.7 kg/kg (DES route).
  • Solvent recovery : 92% acetic acid recuperation via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzylidene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydroxyl or alkyl groups replacing carbonyls.

    Substitution: Substituted derivatives with new functional groups replacing the original acyl group.

Scientific Research Applications

Biological Activities

  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging properties. Research indicates that compounds with similar thiazolidinone structures exhibit potent antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties : Studies have shown that derivatives of thiazolidinones possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide may serve as a lead compound for developing new anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy .

Drug Development

The unique structural features of this compound make it a promising scaffold for drug development. Its modifications can lead to derivatives with enhanced biological activity and selectivity.

Therapeutic Agents

Given its antioxidant and anti-inflammatory properties, this compound could be developed into therapeutic agents for conditions such as:

  • Arthritis : By targeting inflammatory pathways.
  • Cancer : As a potential chemotherapeutic agent.
  • Neurodegenerative Diseases : Through its antioxidant capabilities.

Case Studies

Study ReferenceFindings
Identified the compound's structure and basic properties; established its potential as an antioxidant.
Demonstrated anti-inflammatory effects comparable to standard COX inhibitors; suggested further exploration for pain management therapies.
Reported cytotoxicity against specific cancer cell lines; encouraged further in vitro and in vivo studies to evaluate therapeutic efficacy.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The benzylidene group can interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The 3,4-dimethoxybenzylidene group in the target compound increases steric bulk and hydrophobicity compared to the 2-methoxy analog in . This may hinder or enhance target binding depending on the receptor pocket size .
  • Synthesis: Unlike ’s ZnCl₂-mediated method , the target compound uses Knoevenagel condensation, favoring milder conditions and higher stereoselectivity for the Z-isomer .
Table 2: Antiproliferative Activity Against Tumor Cell Lines
Compound Cell Line Tested IC₅₀ (µM) Activity Level Notes
Target Compound Not specified N/A Mild inhibition Likely similar to Compound 5 derivatives
Compound 5 Derivatives (6a–o) MCF-7 (breast), A549 (lung) 10–50 Moderate to mild Activity varies with arylidene substituents
Compound Not reported N/A Unreported Structural analogs suggest potential kinase inhibition

Key Observations :

  • The mild activity of the target compound aligns with its structural analogs (e.g., Compound 5 derivatives), where antiproliferative effects depend on substituent electronic and steric profiles .

Physicochemical and Pharmacokinetic Profiles

Table 3: Predicted Properties (Computational Estimates)
Property Target Compound Compound 5 (Hindawi) Compound
LogP (lipophilicity) ~3.5 ~3.0–4.2 ~2.8
Water Solubility (mg/mL) <0.1 <0.1–0.5 ~0.3
Hydrogen Bond Donors 1 2 2

Key Observations :

  • The 3,4-dimethoxybenzylidene group increases LogP in the target compound, suggesting higher membrane permeability but lower aqueous solubility than ’s 2-methoxy analog .

Biological Activity

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide belongs to a class of thioxothiazolidinone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anti-cancer agent, its mechanism of action, and its efficacy against various biological targets.

Chemical Structure and Properties

The structure of the compound features a thioxothiazolidinone core linked to a substituted acetamide moiety. The presence of methoxy groups and a benzylidene substituent plays a crucial role in its biological activity. The molecular formula is C₁₈H₁₉N₃O₃S, indicating a complex arrangement conducive to various interactions with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for compounds similar to this compound:

  • Urease Inhibition : Compounds in this class have shown significant urease inhibitory activity. For instance, derivatives synthesized in recent studies exhibited IC50 values ranging from 1.47 to 9.27 μM, demonstrating potential for treating conditions like urease-related infections and diseases .
  • Antimicrobial Activity : The antimicrobial properties of thioxothiazolidinone derivatives have been well-documented. Specific compounds have demonstrated effectiveness against resistant strains of Staphylococcus aureus, with notable inhibition of biofilm formation .
  • Cytotoxicity : Evaluations against various cancer cell lines have indicated that these compounds possess cytotoxic properties. For example, certain derivatives showed mild to moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells .

The mechanism by which this compound exerts its biological effects can be attributed to several interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as urease and tyrosinase. The binding affinity and interaction dynamics with these enzymes are supported by molecular docking studies that reveal strong binding interactions at the active sites .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their anti-cancer effects by reducing oxidative stress within cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thioxothiazolidinone core significantly influence biological activity:

CompoundIC50 (μM)Activity TypeNotes
6e15.27Urease InhibitionMost potent among tested derivatives
6n37AntimicrobialEffective against resistant strains
6o27AntimicrobialSignificant biofilm inhibition

These findings suggest that electron-donating groups enhance activity, while steric hindrance from bulky substituents may reduce efficacy .

Case Studies

  • Urease Inhibitors : A study focused on synthesizing thioxothiazolidinone derivatives revealed that the designed compounds had superior urease inhibition compared to standard inhibitors like hydroxyurea .
  • Anticancer Activity : Research on related compounds indicated that certain thioxothiazolidinones effectively inhibited cell proliferation in cancer models, suggesting potential therapeutic applications in oncology .

Q & A

Q. How can structural modifications reduce off-target toxicity observed in preclinical studies?

  • Design Strategies :
  • PEGylation : Decrease hepatotoxicity (ALT levels reduced by 50% in PEGylated analogs) .
  • Prodrug Approach : Mask thioxo group with acetyl to prevent glutathione adduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.